molecular formula C13H8F3N3O4 B215310 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid

货号 B215310
分子量: 327.21 g/mol
InChI 键: BUVJTBBWHAQFHP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid, also known as NTRX-07, is a novel small molecule that has shown potential in treating a variety of neurological disorders. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.

作用机制

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the brain and is involved in a variety of cognitive and behavioral functions. By modulating the activity of this receptor, 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid can enhance cognitive function and reduce inflammation in the brain.
Biochemical and Physiological Effects:
5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid has been shown to improve cognitive function in animal models of Alzheimer's disease, multiple sclerosis, and traumatic brain injury. It has also been shown to reduce inflammation in the brain and improve neuronal survival. These effects are thought to be mediated through the modulation of the α7 nAChR.

实验室实验的优点和局限性

One of the main advantages of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid is its specificity for the α7 nAChR. This allows for targeted modulation of this receptor without affecting other neurotransmitter systems. However, one limitation of using 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid in lab experiments is its limited solubility in water, which can make dosing and administration challenging.

未来方向

Several future directions for research on 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid include further preclinical studies to investigate its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, clinical trials are needed to determine the safety and efficacy of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid in humans. Finally, further research is needed to optimize the synthesis and formulation of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid to improve its solubility and bioavailability.

合成方法

The synthesis of 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid involves a series of chemical reactions starting with the reaction of 3-(trifluoromethyl)aniline with methyl 2-chloronicotinate. The resulting product is then subjected to a series of nitration and deprotection reactions to yield the final product, 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid.

科学研究应用

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid has been extensively studied for its potential therapeutic applications in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and traumatic brain injury. Several preclinical studies have shown that 5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid can improve cognitive function and reduce inflammation in animal models of these diseases.

属性

产品名称

5-Nitro-2-[3-(trifluoromethyl)anilino]nicotinic acid

分子式

C13H8F3N3O4

分子量

327.21 g/mol

IUPAC 名称

5-nitro-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H8F3N3O4/c14-13(15,16)7-2-1-3-8(4-7)18-11-10(12(20)21)5-9(6-17-11)19(22)23/h1-6H,(H,17,18)(H,20,21)

InChI 键

BUVJTBBWHAQFHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC2=NC=C(C=C2C(=O)O)[N+](=O)[O-])C(F)(F)F

规范 SMILES

C1=CC(=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)O)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。